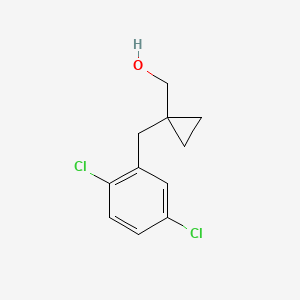
(1-(2,5-Dichlorobenzyl)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2,5-Dichlorobenzyl)cyclopropyl)methanol is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 2,5-dichlorobenzyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,5-Dichlorobenzyl)cyclopropyl)methanol typically involves the reaction of 2,5-dichlorobenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimization of reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反应分析
Types of Reactions
(1-(2,5-Dichlorobenzyl)cyclopropyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (1-(2,5-Dichlorobenzyl)cyclopropyl)aldehyde or (1-(2,5-Dichlorobenzyl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(2,5-Dichlorobenzyl)cyclopropyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(1-(2,5-Dichlorobenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (1-(2,5-Dichlorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
- (1-(2,4-Dichlorobenzyl)cyclopropyl)methanol
- (1-(2,6-Dichlorobenzyl)cyclopropyl)methanol
- (1-(3,5-Dichlorobenzyl)cyclopropyl)methanol
Uniqueness
(1-(2,5-Dichlorobenzyl)cyclopropyl)methanol is unique due to the specific positioning of the dichloro substituents on the benzyl ring, which can influence its chemical reactivity and biological activity
属性
分子式 |
C11H12Cl2O |
|---|---|
分子量 |
231.11 g/mol |
IUPAC 名称 |
[1-[(2,5-dichlorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12Cl2O/c12-9-1-2-10(13)8(5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
InChI 键 |
QPXGGWZXPZHASJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=C(C=CC(=C2)Cl)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


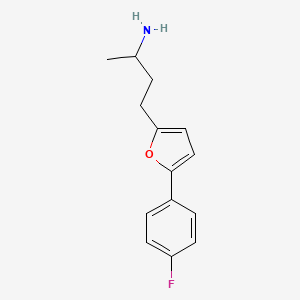

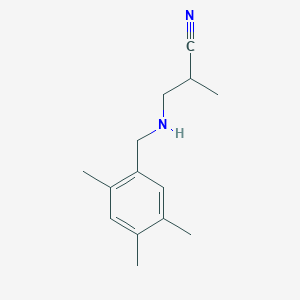
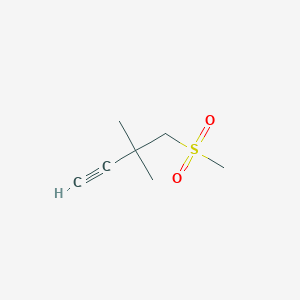
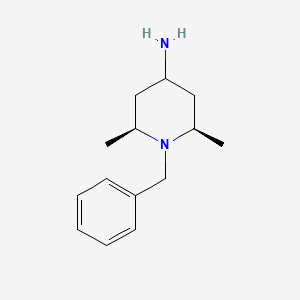
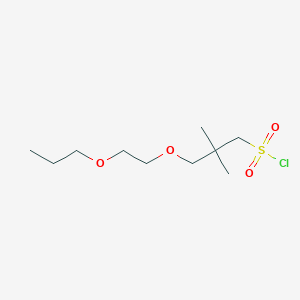
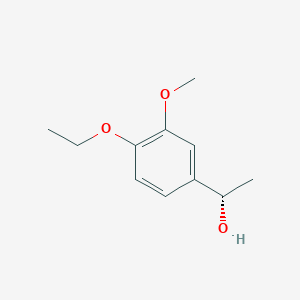
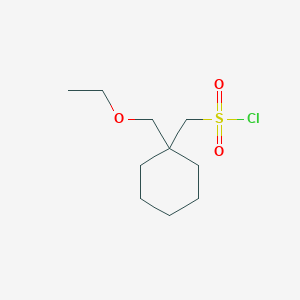
amine](/img/structure/B13616485.png)
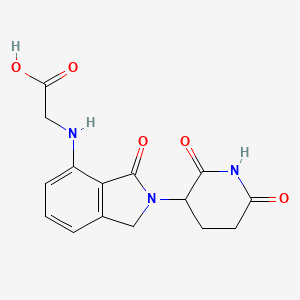
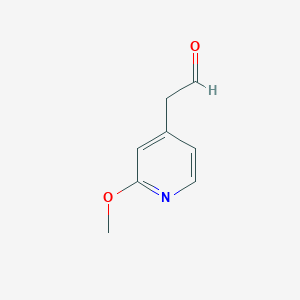
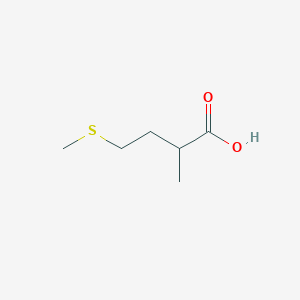
![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
![tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B13616505.png)
